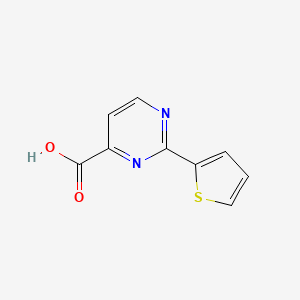

2-(Thiophen-2-yl)pyrimidine-4-carboxylic acid

Description

2-(Thiophen-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring substituted at position 2 with a thiophene moiety and at position 4 with a carboxylic acid group (CAS: 1342031-91-7) . Its structure combines the electron-rich thiophene ring (a five-membered aromatic system with sulfur) and the electron-deficient pyrimidine core, enabling diverse applications in medicinal chemistry and coordination chemistry. The carboxylic acid group enhances solubility and provides a site for further functionalization, such as amide formation or metal coordination.

Properties

IUPAC Name |

2-thiophen-2-ylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)6-3-4-10-8(11-6)7-2-1-5-14-7/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXKKFIBZATRJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)pyrimidine-4-carboxylic acid typically involves the construction of the pyrimidine ring followed by the introduction of the thiophene moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor containing a thiophene ring and a suitable leaving group can be reacted with a pyrimidine derivative to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as halogenation, nucleophilic substitution, and cyclization. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyrimidine rings.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydroxide.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted thiophene and pyrimidine derivatives.

Scientific Research Applications

2-(Thiophen-2-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)pyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the carboxylic acid group allows it to form hydrogen bonds and ionic interactions with biological molecules, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Pyrimidine-4-Carboxylic Acid Derivatives

Pyrimidine-4-carboxylic acid derivatives vary based on substituents at position 2, which significantly influence their physicochemical and biological properties. Key analogs include:

- 2-(Methylthio)pyrimidine-4-carboxylic Acid (3a): The methylthio group (S-CH₃) is a smaller, electron-donating substituent compared to thiophene. This compound is synthesized via nucleophilic substitution of 2-chloropyrimidine-4-carboxylic acid with methylthiolate in methanol, yielding derivatives with moderate lipophilicity .

- Its synthesis requires phenylthiol and dimethyl sulfoxide (DMSO) as a solvent .

- 2-(Thiophen-2-yl)pyrimidine-4-carboxylic Acid : The thiophene substituent provides extended conjugation and a sulfur atom capable of weak coordination with metals. Unlike alkylthio groups, thiophene’s aromaticity increases the compound’s rigidity, which may improve binding specificity in biological systems .

Key Differences :

- Electronic Effects : Thiophene’s electron-rich nature contrasts with the electron-donating methylthio group, altering the pyrimidine ring’s electron density and acidity of the carboxylic acid group.

Positional Isomers and Fused-Ring Derivatives

- 6-(Thiophen-2-yl)pyrimidine-4-carboxylic Acid : This positional isomer places the thiophene at position 6 instead of 2. The altered substitution pattern may disrupt conjugation pathways, affecting UV-Vis absorption and redox properties .

- Thieno[2,3-d]pyrimidine-4-carboxylic Acid: A fused-ring derivative where thiophene is integrated into the pyrimidine scaffold. This structure enhances planarity and rigidity, improving binding to flat biological targets (e.g., DNA or enzyme active sites). Such compounds exhibit notable antimicrobial activity when functionalized as amides .

Coordination Chemistry and Metal Complexes

- 2-(2'-Pyridyl)pyrimidine-4-carboxylic Acid (cppH): This analog replaces thiophene with a pyridyl group, enabling bidentate coordination to metals like ruthenium. The resulting complexes (e.g., [Ru(dppz)₂(cppH)]²⁺) show anticancer activity comparable to cisplatin, highlighting the importance of nitrogen donors in metal binding .

- 2-(Thiophen-2-yl)pyrimidine-4-carboxylic Acid : While its sulfur atom can weakly coordinate metals, the primary interaction likely involves the pyrimidine nitrogen and carboxylic acid oxygen. This contrasts with pyridyl-containing analogs, which form stronger N-metal bonds .

Biological Activity

2-(Thiophen-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The unique structural features of this compound, including the thiophene and pyrimidine rings, contribute to its potential pharmacological applications. This article reviews the biological activities of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings.

- Molecular Formula : C₉H₇N₃O₂S

- Molecular Weight : 209.23 g/mol

- IUPAC Name : 2-(Thiophen-2-yl)pyrimidine-4-carboxylic acid

The presence of functional groups such as carboxylic acid and the heterocyclic nature of the compound enhance its chemical reactivity and biological activity.

Antimicrobial Activity

Recent studies have indicated that 2-(Thiophen-2-yl)pyrimidine-4-carboxylic acid exhibits significant antimicrobial properties. Preliminary investigations have shown its effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could serve as a basis for developing new antibacterial agents, particularly against resistant strains .

Anticancer Activity

The anticancer potential of 2-(Thiophen-2-yl)pyrimidine-4-carboxylic acid has been explored in various studies. In vitro assays have demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells.

Case Study:

A study conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were found to be approximately:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HT-29 | 20 |

Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Anti-inflammatory Activity

The anti-inflammatory properties of 2-(Thiophen-2-yl)pyrimidine-4-carboxylic acid have also been investigated. In vivo studies using animal models of inflammation showed that administration of this compound significantly reduced markers of inflammation such as TNF-alpha and IL-6.

Research Findings:

In a carrageenan-induced paw edema model, the compound demonstrated a reduction in paw swelling by approximately 50% at a dosage of 10 mg/kg, comparable to standard anti-inflammatory drugs like ibuprofen .

The biological activities of 2-(Thiophen-2-yl)pyrimidine-4-carboxylic acid are believed to stem from its ability to interact with specific molecular targets within cells. The carboxylic acid group can form hydrogen bonds with biological macromolecules, while the thiophene ring may engage in π–π interactions, influencing various biochemical pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.